Ethyl 4-(4-iodophenyl)-4-oxobutyrate
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Overview
Description
Scientific Research Applications
Synthesis of Complex Molecules
Ethyl 4-(4-iodophenyl)-4-oxobutyrate serves as a key intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of various ethyl esters and oxobutyrate derivatives, showcasing its versatility in creating compounds with potential for further chemical transformations and applications in drug development (Hao Zhi-hui, 2007).
Catalytic Applications
Research has also explored its role in hydrogenation reactions, where ethyl esters of 4-phenyl-substituted 2,4-dioxobutyric acids, including derivatives similar to this compound, undergo catalytic hydrogenation, leading to the formation of ethyl 4-R-2-hydroxy-4-oxobutyrates. This indicates the compound’s potential in catalytic processes for producing valuable chemical products (V. Slavinska et al., 2006).
Pharmaceutical Intermediates
Its derivatives have been investigated for pharmaceutical applications, particularly as intermediates in the synthesis of optically active compounds. For instance, enzyme-catalyzed asymmetric synthesis techniques have been applied to related ethyl 4-phenyl-4-oxobutyrate compounds to obtain optically active γ-hydroxyl acid esters, which are useful as pharmaceutical intermediates and versatile chiral building blocks (Shiwen Xia et al., 2013).
Antimicrobial Activity
Furthermore, compounds synthesized from this compound or its analogs have been evaluated for antimicrobial activities, indicating the potential for developing new antimicrobial agents from this chemical scaffold (B. P. Patel, H. S. Patel, P. Shah, 2011).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. For Ethyl 4-(4-iodophenyl)-4-oxobutyrate, the safety data sheet indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various cellular targets
Mode of Action
It’s known that the iodine atom in the compound can be involved in halogen bonding, which can influence the interaction with its targets . The presence of the carbonyl group may also allow the compound to participate in hydrogen bonding, further influencing its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways
Pharmacokinetics
The presence of the ethyl ester group may influence its absorption and distribution . The iodine atom may also affect its metabolic stability
Result of Action
Compounds with similar structures have been reported to have various effects at the molecular and cellular levels
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of this compound
Properties
IUPAC Name |
ethyl 4-(4-iodophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPBPONDEDPQNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645716 |
Source
|
Record name | Ethyl 4-(4-iodophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-39-4 |
Source
|
Record name | Ethyl 4-(4-iodophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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